Myrtucommulone E

描述

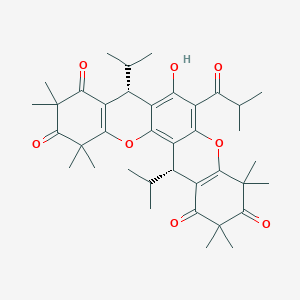

The compound “Myrtucommulone E” is a complex organic molecule characterized by multiple functional groups and a unique structural framework

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps may include:

- Formation of the chromeno[2,3-a]xanthene core through cyclization reactions.

- Introduction of hydroxy and methylpropanoyl groups via selective functionalization.

- Incorporation of di(propan-2-yl) groups through alkylation reactions.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. This may involve:

- Use of catalysts to enhance reaction rates.

- Implementation of purification techniques such as chromatography.

- Scale-up processes to produce the compound in larger quantities.

化学反应分析

Biosynthetic Pathways

Myrtucommulone E is biosynthesized via polyketide-derived pathways common to oligomeric acylphloroglucinols:

-

Polyketide assembly : Three malonyl-CoA units and one isobutyryl-CoA form a polyketidic intermediate.

-

Claisen condensation : Intramolecular Claisen reactions yield isobutyrylphloroglucinol and syncarpic acid residues.

-

Michael addition : Coupling of these residues forms trimeric structures like this compound .

Key intermediates :

-

Cyclohexane-1,3,5-trione (flavesone)

-

Isobutyrylphloroglucinol

-

Syncarpic acid derivatives

Structural Reactivity

This compound’s reactivity is influenced by its:

-

Phloroglucinol core : Prone to electrophilic substitution (e.g., prenylation, acylation).

-

Syncarpic acid moieties : Participate in tautomerism (enol-keto equilibria) and stereoisomerism .

-

Acyl groups : Susceptible to enzymatic hydrolysis or oxidative modifications (e.g., hydroxylation, demethylation) .

Table 1: Functional Groups and Reactivity

| Functional Group | Reactivity | Example Reactions |

|---|---|---|

| Phloroglucinol hydroxyls | Electrophilic substitution | Prenylation, methylation |

| α,β-Unsaturated ketones (syncarpic acid) | Michael addition | Dimerization, trimerization |

| Acyl side chains | Hydrolysis/oxidation | Phase I metabolism (hydroxylation, demethylation) |

Metabolic Transformations

Though direct studies on this compound are lacking, its homologs undergo:

-

Phase I metabolism : Hydroxylation (C-10 and C-12 positions) and demethylation in liver microsomes .

-

Enzymatic targets : Cytochrome P450 isoforms (CYP3A4, CYP2C9).

Observed metabolites in related compounds :

-

Hydroxylated derivatives (e.g., 10-OH-myrtucommulone).

-

Bisdemethylated analogs.

In Vitro Stability

-

Caco-2 permeability : High absorption (Pₐₚₚ = 35.9 × 10⁻⁶ cm/s) .

-

Plasma stability : Rapid distribution to tissues (brain, skin, muscle) in rats .

Gaps in Literature

No explicit studies on this compound’s:

-

Synthetic derivatization (e.g., halogenation, glycosylation).

-

Catalytic hydrogenation or photochemical reactions.

-

Enzymatic inhibition mechanisms beyond COX/LOX pathways.

科学研究应用

Antiviral Activity

Recent studies have highlighted the antiviral properties of myrtucommulones against SARS-CoV-2. Research indicates that extracts from Eugenia prasina and E. mosenii, which contain myrtucommulones, exhibit substantial inhibitory effects on viral replication and key proteases involved in the viral lifecycle. Specifically, the extracts showed inhibition rates exceeding 72% against critical targets such as ACE2 and Spike proteins in vitro . Molecular docking analyses further suggest that certain myrtucommulones possess high binding affinities to these targets, indicating their potential as anti-SARS-CoV-2 agents .

Anti-inflammatory Effects

Myrtucommulone E has demonstrated significant anti-inflammatory properties. In vivo studies reveal that it effectively reduces paw edema in mice induced by carrageenan, showcasing a dose-dependent response . The compound inhibits the biosynthesis of eicosanoids by targeting key enzymes such as cyclooxygenase-1 and 5-lipoxygenase, which are critical in inflammatory responses . This suggests its potential utility in treating inflammatory conditions.

Antibacterial Properties

The antibacterial efficacy of this compound has been documented against various gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Studies confirm that myrtucommulone D and E exhibit growth-inhibiting effects on these pathogens, making them candidates for developing new antibacterial therapies . Furthermore, a dermatological preparation utilizing myrtle extracts has been developed to combat Propionibacterium acnes, linking myrtucommulones to acne treatment .

Anticancer Potential

This compound has shown promise in cancer research. It exhibits cytotoxic effects on cancer cell lines by inhibiting cell proliferation and inducing apoptosis through various signaling pathways. For instance, studies have indicated its role in repressing Wnt signaling pathways associated with tumor growth and metastasis . The compound's ability to modulate key cellular processes positions it as a potential candidate for anticancer drug development.

Pharmacokinetics and Metabolism

Pharmacokinetic studies reveal that this compound reaches significant plasma concentrations following oral administration in animal models, indicating favorable absorption characteristics . Understanding its metabolism is crucial for optimizing therapeutic applications and ensuring efficacy in clinical settings.

Comprehensive Data Table

Case Studies

- Antiviral Activity Against SARS-CoV-2 : A study demonstrated that extracts containing myrtucommulones significantly inhibited the interaction between the receptor-binding domain of the virus and ACE2, showcasing their potential as therapeutic agents against COVID-19 .

- Anti-inflammatory Effects : In a controlled experiment involving carrageenan-induced inflammation in mice, administration of this compound resulted in a marked reduction of edema, validating its anti-inflammatory properties .

- Antibacterial Applications : A clinical formulation developed by Pierre Fabre Dermo-Cosmétique utilizing myrtle extracts showed efficacy against acne-causing bacteria, highlighting practical applications in dermatology .

作用机制

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The specific pathways may include:

- Inhibition of enzyme activity.

- Modulation of receptor signaling.

- Interference with DNA replication and transcription.

相似化合物的比较

Similar Compounds

Similar compounds include other chromeno[2,3-a]xanthene derivatives with varying substituents. Examples include:

- 7-hydroxy-2,2,4,4,10,10,12,12-octamethylchromeno[2,3-a]xanthene.

- 6-(2-methylpropanoyl)-8,14-di(propan-2-yl)chromeno[2,3-a]xanthene.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.

属性

IUPAC Name |

(8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O8/c1-15(2)18-20-26(40)24(25(39)17(5)6)28-21(27(20)45-31-22(18)29(41)35(7,8)33(43)37(31,11)12)19(16(3)4)23-30(42)36(9,10)34(44)38(13,14)32(23)46-28/h15-19,40H,1-14H3/t18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOOCQQOCBSNIP-RTBURBONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(C(=C3C(=C2OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)C(C5=C(O3)C(C(=O)C(C5=O)(C)C)(C)C)C(C)C)C(=O)C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C2=C(C(=C3C(=C2OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)[C@H](C5=C(O3)C(C(=O)C(C5=O)(C)C)(C)C)C(C)C)C(=O)C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。